molecular formula C5H6BrN3 B1282221 5-bromo-N-methylpyrimidin-2-amine CAS No. 31402-54-7

5-bromo-N-methylpyrimidin-2-amine

Cat. No. B1282221
CAS RN: 31402-54-7
M. Wt: 188.03 g/mol
InChI Key: UDQGIOYIJKRLFH-UHFFFAOYSA-N
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Description

5-Bromo-N-methylpyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of a bromine atom and a methylamine substituent in the pyrimidine ring is characteristic of this compound, which can serve as an intermediate in the synthesis of various substituted pyrimidine derivatives.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 5-bromo-N-methylpyrimidin-2-amine, often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to the efficient synthesis of many substituted pyrimidine compounds . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine has been determined, revealing that it crystallizes in the monoclinic crystal system with space group P21/n. The structure is stabilized by typical intramolecular OH···N and OH···O hydrogen bonds, as well as by intermolecular hydrogen bonds created by water clusters .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions to form new compounds. For instance, 4-amino-5-bromo-2-substituted-aminopyrimidines can be obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine and then reacted with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . The reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, which can undergo further reactions to produce a variety of bipyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. These properties are essential for the practical application of these compounds in chemical synthesis and pharmaceutical development. For example, the antibacterial and antifungal activities of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have been evaluated, indicating potential for further development as antimicrobial agents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 5-bromo-N-methylpyrimidin-2-amine has been used in chemical research, particularly in the study of regioselective displacement reactions. For instance, the reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl- pyrimidine was studied, showing the formation of 5-bromo- 2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).
  • Another study focused on generating 4-amino-5-bromo-2-substituted aminopyrimidines from similar reactions, contributing to the understanding of regioselectivity in halogenated pyrimidines (Bakavoli et al., 2006).

Application in Advanced Materials

  • This chemical is also utilized in the synthesis of new materials. For example, 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine, was used to create pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which have potential applications in materials science (Rahimizadeh et al., 2007).

Contributions to Organic Chemistry

  • In organic chemistry, the compound plays a role in the development of novel synthetic pathways. For instance, it is involved in the preparation of thiazolo[4,5-d]pyrimidine derivatives (Bakavoli et al., 2015).
  • The compound's reactivity has been studied in the context of amination reactions, providing insights into the behavior of halogenated pyrimidines and their potential for creating new compounds (Ji et al., 2003).

Exploration in Heterocyclic Chemistry

  • 5-Bromo-N-methylpyrimidin-2-amine is significant in heterocyclic chemistry for its role in synthesizing novel structures like pyrimido[5,4-e][1,4]thiazepines and their derivatives (Bazazan et al., 2013).
  • The compound is instrumental in the discovery and development of new heterocyclic compounds, expanding the knowledge in this field of chemistry.

Drug Discovery and Pharmacological Research

  • It has been used in the development of new pharmacologically active compounds, like A2B adenosine receptor antagonists, demonstrating its importance in medicinal chemistry (Vidal et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

5-bromo-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQGIOYIJKRLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518082
Record name 5-Bromo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-methylpyrimidin-2-amine

CAS RN

31402-54-7
Record name 5-Bromo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-N-methylpyrimidin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

40% Aqueous methylamine solution (35 ml) and methanol (20 ml) were added to 5-bromo-2-chloropyrimidine (3 g, 15.5 mmol) and the resulting mixture was heated to reflux for 3 days. The mixture was cooled, then the solvent was evaporated under reduced pressure, the residue was partitioned with methylene chloride and 1 M sodium hydroxide, the organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (3.0 g, 100%) as a white solid.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-bromopyrimidine (2.5 g, 13 mmol), methylamine hydrochloride (7.9 g, 116 mmol), and diisopropylethylamine (18 mL, 103 mmol) in 43 mL acetonitrile was heated in a sealed vessel for 16 h. The reaction was partitioned between EtOAc and water. The organic layer was washed once with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 5-bromo-N-methylpyrimidin-2-amine. MS m/z=188 [M+H]+. Calc'd for C5H6BrN3: 187.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Yang, N Xu, K Zhu, X Lv, P Han - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title molecule, C5H6BrN3, the pyrimidine ring is essentially planar, with an rms deviation of 0.007 Å. The Br and N atoms substituted to the pyrimidine ring are coplanar with the …
Number of citations: 2 scripts.iucr.org
W Zheng, Y Huang, H Chen, Z Jiang, Z Yu… - ACS Chemical …, 2023 - ACS Publications
… Because 5-bromo-N-methylpyrimidin-2-amine cannot be protected by the tert-butyl carbon group, 8f–h were directly obtained by coupling, sulfonation, and fluorination through 9a–e. …
Number of citations: 3 pubs.acs.org
EE Bafor, CV Lim, EG Rowan… - Journal of …, 2013 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: In the search for new, safe and efficacious uterine active agents, the plant Ficus exasperata was subjected to phytochemical screening and …
Number of citations: 41 www.sciencedirect.com

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